molecular formula C14H15NO2S B2738790 [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553639-01-3

[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B2738790
CAS No.: 553639-01-3
M. Wt: 261.34
InChI Key: LIKOPHODEWFSDW-UHFFFAOYSA-N
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Description

[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole derivative featuring a substituted phenyl ring (2,4-dimethylphenyl) at the 4-position of the thiazole core and an acetic acid moiety at the 5-position. Its molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 263.32 .

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKOPHODEWFSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using an acid catalyst to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at both the thiazole ring and phenyl substituents:

Reaction SiteOxidizing AgentConditionsMajor Product(s)Source Citation
Thiazole C-S bondKMnO₄ (acidic)H₂SO₄, 60°C, 4 hrsSulfoxide derivatives
Methoxy groupsCrO₃/H₂SO₄Room temp, 12 hrsQuinone derivatives (via demethylation)
Acetic acid sidechainH₂O₂/Fe²⁺pH 7.4, 37°C, 24 hrsKetone formation (α-oxidation)

Key Findings :

  • Oxidation of the thiazole sulfur atom produces sulfoxides without ring opening .

  • Demethylation of methoxy groups yields reactive quinones, which are intermediates in anticancer drug design .

Reduction Reactions

Controlled reduction targets the thiazole ring and aromatic systems:

Reaction SiteReducing AgentConditionsMajor Product(s)Source Citation
Thiazole ringH₂/Pd-CEthanol, 50 psi, 6 hrsDihydrothiazole derivatives
Phenyl ringsNaBH₄/CuCl₂MeOH, 0°C, 2 hrsPartially hydrogenated cyclohexane analogs

Notable Observations :

  • Catalytic hydrogenation preserves the acetic acid moiety while saturating the thiazole ring.

  • Selective reduction of aromatic rings requires low temperatures to prevent over-reduction .

Electrophilic Substitution

The electron-rich thiazole ring facilitates regioselective substitutions:

PositionReagentConditionsProductYield (%)Source Citation
C-4 (Thiazole)Br₂/CCl₄0°C, 1 hr4-Bromo-thiazole derivative78
C-5 (Phenyl)HNO₃/H₂SO₄0–5°C, 3 hrsNitro-substituted phenyl analog65

Mechanistic Insight :

  • Bromination occurs preferentially at the C-4 position due to resonance stabilization of the intermediate .

  • Nitration follows classical electrophilic aromatic substitution patterns on the dimethylphenyl group .

Nucleophilic Acyl Substitution

The acetic acid sidechain participates in esterification and amidation:

Reaction TypeReagentConditionsProductApplicationSource Citation
EsterificationEDC/DMAP, R-OHCH₂Cl₂, RT, 24 hrsMethyl/ethyl estersProdrug synthesis
AmidationHATU, DIPEA, R-NH₂DMF, 0°C → RT, 12 hrsAntimalarial acetamide derivativesBioactive compound design

Synthetic Utility :

  • Steglich esterification achieves >90% conversion under mild conditions.

  • Amidation products show enhanced antimalarial activity compared to the parent acid .

Cyclization Reactions

The compound serves as a precursor in heterocycle formation:

Cyclization PartnerConditionsProductBiological ActivitySource Citation
Hydrazine hydrateEtOH, reflux, 8 hrsThiazolo[3,2-b] triazole derivativesAnticonvulsant agents
ThiosemicarbazideHCl catalysis, 100°CThiazolidinone hybridsAntitubercular candidates

Structural Impact :

  • Cyclization enhances metabolic stability and target binding affinity .

Comparative Reactivity with Analogues

A reactivity comparison highlights structural influences:

Compound ModificationReaction Rate (vs. Parent)Key FactorSource Citation
Replacement of methyl with CF₃2.3× faster brominationElectron-withdrawing effect of CF₃
Removal of dimethylphenylNo quinone formationLoss of aromatic electron-donating groups

Stability Under Physiological Conditions

ConditionHalf-Life (37°C)Degradation PathwaySource Citation
pH 1.2 (gastric)45 minHydrolysis of thiazole ring
pH 7.4 (blood)8 hrsOxidation of acetic acid sidechain

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole rings can effectively inhibit the growth of various bacteria and fungi.

Case Study:
A study investigated several thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions on the thiazole ring enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

CompoundTarget BacteriaActivity
3hMRSAEffective
3jE. faeciumEffective

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole moiety has been linked to the inhibition of cancer cell proliferation.

Case Study:
In vitro studies on this compound revealed significant cytotoxicity against various cancer cell lines, including Caco-2 and A549. The compound exhibited a dose-dependent response, with notable reductions in cell viability at higher concentrations .

Cell LineIC50 (µM)% Viability
Caco-22539.8%
A5493031.9%

Antioxidant Properties

The antioxidant activity of thiazole derivatives is another area of interest, as these compounds can inhibit oxidative stress-related damage.

Case Study:
Research has shown that certain thiazole derivatives possess strong antioxidant activities through electron transfer mechanisms. The evaluation of this compound indicated its potential to scavenge free radicals effectively .

Assay TypeResult
DPPH ScavengingHigh Activity
ABTS AssayModerate Activity

Mechanism of Action

The mechanism of action of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects. The acetic acid moiety can also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents pKa (Predicted) Melting Point (°C)
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid C₁₃H₁₃NO₂S 263.32 553639-01-3 2,4-Dimethylphenyl, methyl-thiazole N/A N/A
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid C₁₃H₁₃NO₃S 263.32 553629-28-0 4-Methoxyphenyl, methyl-thiazole N/A N/A
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid C₁₂H₁₀ClNO₂S 267.73 259655-35-1 4-Chlorophenyl, methyl-thiazole 3.94 155–156
2-{4-[(5-Phenylamino-1,3,4-thiadiazol-2-yl)thio]phenyl}acetic acid derivatives Varies ~300–350 N/A Thiadiazole, phenylamino groups N/A N/A

Key Observations :

  • Substituent Effects :
    • The 2,4-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-methoxyphenyl analogue, which has an electron-donating methoxy group .
    • The 4-chlorophenyl derivative () exhibits a lower pKa (3.94) due to the electron-withdrawing chlorine, increasing acidity relative to the dimethylphenyl variant .
    • Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects and metabolic stability but may reduce solubility .
  • Synthetic Routes :
    • Thiazole-acetic acid derivatives are commonly synthesized via cyclization of thioamide precursors or thiol-disulfide exchange reactions (e.g., ) .
    • The target compound likely follows similar pathways, with tailored starting materials for the 2,4-dimethylphenyl substitution .
Physicochemical and Pharmacokinetic Profiles
  • Solubility and Lipophilicity: The 4-methoxy analogue () may have higher aqueous solubility than the dimethylphenyl variant due to the polar methoxy group .
  • Metabolic Stability: Thiazolidinone derivatives (e.g., ) with dioxo groups are prone to hydrolysis, whereas thiazole-acetic acids like the target compound may exhibit greater stability due to the absence of labile bonds .

Biological Activity

[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a thiazole ring, known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13NOS\text{C}_{13}\text{H}_{13}\text{NOS}

This compound contains a thiazole moiety, which is crucial for its biological activity. The presence of methyl groups on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study focusing on various thiazole compounds reported that modifications in the structure could lead to enhanced cytotoxicity against different cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed improved activity against A549 (lung cancer) and C6 (glioma) cell lines. The IC50 values for certain derivatives were found to be less than that of standard chemotherapeutics like doxorubicin, suggesting promising therapeutic potential .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
1A5491.61
2C61.98
3A549<10

Anti-inflammatory Activity

Thiazole derivatives also exhibit anti-inflammatory properties. Studies have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, a derivative with similar structural characteristics demonstrated an IC50 value of 0.04 µM against COX-2, comparable to the standard drug celecoxib . This suggests that this compound may possess similar anti-inflammatory effects.

Table 2: COX Inhibition by Thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
119.4542.1
226.0431.4

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the thiazole and phenyl rings significantly affect biological activity. The presence of methyl groups at positions 2 and 4 on the phenyl ring enhances cytotoxicity due to increased electron density and hydrophobic interactions with cellular targets . Moreover, the thiazole ring's nitrogen atom plays a crucial role in binding interactions with biological macromolecules.

Case Studies

In one notable study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities using MTT assays and apoptosis assays on various cancer cell lines. The results revealed that compounds with specific substitutions exhibited not only cytotoxic effects but also induced apoptosis in tumor cells through caspase activation pathways .

Q & A

How can researchers optimize synthetic routes for [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid to improve yield and purity?

Answer:
Synthetic optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiazole ring formation, as demonstrated in analogous thiazole-acetic acid syntheses .
  • Catalyst screening : Copper(I)-catalyzed cyclization or Pd-mediated cross-coupling may improve regioselectivity in aryl-thiazole intermediates .
  • Purification protocols : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate high-purity products. Validate purity via HPLC (≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

What advanced spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2,4-dimethylphenyl and thiazole C-2). Compare chemical shifts with analogous structures (e.g., δ ~2.3 ppm for thiazole-CH₃) .
  • FT-IR : Validate carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and thiazole ring (C-S-C stretch ~650 cm⁻¹) .
  • HPLC-DAD : Use C18 columns with UV detection (λ = 254 nm) to assess purity and retention time consistency .
  • Mass spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]⁺ calculated within 2 ppm error) .

How can researchers design experiments to evaluate the pharmacological activity of this compound against microbial targets?

Answer:
Adopt a tiered screening strategy:

  • In vitro assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC/MBC/MFC determination). Include positive controls (e.g., ciprofloxacin, fluconazole) .
  • Mechanistic studies : Assess membrane disruption via propidium iodide uptake or ergosterol binding (for antifungal activity). Compare with structurally related triazole-thioacetic acids showing MIC values ≤16 µg/mL .
  • Resistance profiling : Serial passage experiments to monitor resistance development in bacterial/fungal models .

What methodological challenges arise in analyzing stability and degradation products of this compound under physiological conditions?

Answer:
Key challenges include:

  • pH-dependent degradation : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions. Use LC-MS to identify hydrolysis products (e.g., cleavage of acetic acid moiety or thiazole ring opening) .
  • Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes (microsomal assays). Monitor via TLC or UPLC-QTOF for oxidized metabolites .
  • Photostability : Conduct ICH Q1B guidelines testing under UV-vis light. Use amber glassware to minimize artifacts .

How can molecular docking studies guide the rational design of derivatives with enhanced target binding?

Answer:
Follow these steps:

  • Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., HIV-1 RT, COX-2) based on structural analogs .
  • Docking protocols : Use Glide (Schrödinger) or AutoDock Vina. Optimize ligand poses in the allosteric cavity (e.g., 2RKI PDB structure for HIV-1 RT) with grid spacing ≤1 Å .
  • SAR analysis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to improve binding energy (ΔG ≤ -8 kcal/mol). Validate with MM-GBSA free energy calculations .

What strategies resolve contradictions in biological activity data across different studies?

Answer:
Address discrepancies via:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Counter-screening : Test cytotoxicity (e.g., HEK293 cells) to distinguish specific activity from nonspecific toxicity. Use selectivity indices (IC₅₀/MIC ≥10) .
  • Meta-analysis : Pool data from structurally similar compounds (e.g., triazole-thioacetic acids) to identify trends in substituent effects .

How can researchers develop scalable analytical methods for quantifying this compound in complex matrices?

Answer:
Optimize these parameters:

  • Sample preparation : Solid-phase extraction (C18 cartridges) for serum or tissue homogenates. Recovery rates ≥85% validate method robustness .
  • HPLC conditions : Use mobile phases with 0.1% formic acid in water/acetonitrile for improved peak symmetry. Retention times ~8–12 minutes ensure separation from matrix interferences .
  • Validation : Follow ICH Q2(R1) criteria for LOD (≤0.1 µg/mL), LOQ (≤0.3 µg/mL), and linearity (R² ≥0.998) .

What safety protocols are critical during large-scale synthesis of this compound?

Answer:
Mitigate risks with:

  • Ventilation : Use fume hoods for reactions releasing H₂S or acetic anhydride vapors .
  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal exposure (LD₅₀ data from analogous compounds: ~500 mg/kg in rats) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

How can structure-activity relationship (SAR) studies inform the design of more potent analogs?

Answer:
Focus on:

  • Substituent effects : Introduce halogens (e.g., 4-F, 4-Cl) on the phenyl ring to enhance lipophilicity (logP ~2.5–3.5) and membrane permeability .
  • Bioisosteric replacement : Replace acetic acid with tetrazole or sulfonamide groups to improve metabolic stability .
  • Hybridization : Conjugate with morpholine or piperazine moieties to target bacterial efflux pumps .

What computational tools predict the metabolic fate of this compound in preclinical models?

Answer:
Use:

  • ADMET predictors : SwissADME or pkCSM to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 metabolism .
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding (>90% suggests limited free concentration) .
  • In silico toxicity : ProTox-II to flag potential hepatotoxicity or mutagenicity alerts .

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